molecular formula C12H13N3O4S B5513680 ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B5513680
M. Wt: 295.32 g/mol
InChI Key: USXDSRAHJKXAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine core. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce production costs.

Chemical Reactions Analysis

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can be compared with other thienopyrimidine derivatives and similar heterocyclic compounds:

This compound stands out due to its unique combination of functional groups and the resulting biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-3-19-12(18)9-6(2)8-10(20-9)14-5-15(11(8)17)4-7(13)16/h5H,3-4H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXDSRAHJKXAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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